N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core linked to a substituted pyrrole ring. Key structural elements include:
- Thiophene-2-carboxamide moiety: A heterocyclic scaffold associated with diverse pharmacological activities, including antimicrobial and anti-inflammatory effects .
- Pyrrole substituents: A 4,5-dimethyl-pyrrole ring with a 4-methoxyphenyl sulfonyl group at position 3 and a 2-methoxyethyl chain at position 1. The sulfonyl group may enhance hydrogen-bonding interactions and metabolic stability , while the methoxyethyl group could improve solubility compared to alkyl chains.
Synthesis likely involves multi-step reactions, such as sulfonylation of the pyrrole precursor followed by coupling with thiophene-2-carboxamide via palladium-catalyzed cross-coupling (analogous to methods in and ).
Properties
Molecular Formula |
C21H24N2O5S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S2/c1-14-15(2)23(11-12-27-3)20(22-21(24)18-6-5-13-29-18)19(14)30(25,26)17-9-7-16(28-4)8-10-17/h5-10,13H,11-12H2,1-4H3,(H,22,24) |
InChI Key |
CALDYLDLQGLHND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis: One approach involves the direct synthesis of the compound by reacting 2-methoxyethylamine with 4-methoxybenzenesulfonyl chloride and 2,5-dimethylpyrrole-2-carboxylic acid. The reaction proceeds under appropriate conditions (e.g., base-catalyzed) to form the target compound.
Intermediate Approach: Alternatively, an intermediate compound (such as 2-methoxyethyl 4-methylbenzenesulfonate) can be prepared first, followed by a subsequent reaction with 2,5-dimethylpyrrole-2-carboxylic acid.
Industrial Production:: The industrial-scale synthesis typically involves optimized reaction conditions, efficient purification methods, and scalability considerations.
Chemical Reactions Analysis
Oxidation: The sulfonyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group yields sulfides.
Substitution: The compound may participate in nucleophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and various acids or bases are used.
Major Products: These reactions yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Materials Science: Explore its use in organic electronics, sensors, or catalysts.
Biological Studies: Investigate its interactions with biological targets.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Understand the signaling pathways influenced by its presence.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related thiophene-carboxamide derivatives:
Table 1: Structural and Functional Comparison of Thiophene-Carboxamide Derivatives
Key Observations:
Structural Variations and Pharmacological Implications: The target compound’s 4-methoxyphenyl sulfonyl group distinguishes it from analogs with aryl () or fluorophenyl () substituents. Sulfonyl groups can enhance binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) and improve metabolic stability by resisting oxidation .
Synthetic Strategies :
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in and ) is a common method for introducing aryl/heteroaryl groups to thiophene cores. The target compound’s pyrrole sulfonylation step likely parallels intermediate reactions in ’s Scheme 1.
Biological Activity Trends :
- Thiophene-2-carboxamides with electron-withdrawing groups (e.g., sulfonyl in the target, fluorophenyl in ) are often associated with enhanced antibacterial or anticancer activity due to increased electrophilicity and target interaction .
- Ester vs. Carboxamide : The ester group in ’s compound may reduce in vivo stability compared to the carboxamide in the target compound, which is less prone to hydrolysis .
Hydrogen Bonding and Crystallography :
- The sulfonyl group in the target compound could participate in hydrogen-bonding networks, influencing crystal packing and solubility (as per Etter’s graph-set analysis in ). This contrasts with ’s tetrahydrobenzothiophene derivative, where the fused ring system may limit conformational flexibility .
Biological Activity
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring, a thiophene moiety, and various functional groups that may contribute to its biological activity. The presence of the methoxy and sulfonyl groups is particularly noteworthy as they are often associated with enhanced pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential efficacy against several cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against specific bacterial strains.
- Anti-inflammatory Effects : Evidence suggests it may modulate inflammatory pathways.
Antitumor Activity
In a study evaluating the antitumor effects of related compounds, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations.
Antimicrobial Activity
The compound was evaluated for its antimicrobial potential against common pathogens. The results demonstrated notable inhibition zones in agar diffusion assays.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
A recent study investigated the anti-inflammatory properties of the compound using an in vivo model of inflammation. The findings revealed a significant reduction in inflammatory markers.
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action could involve interference with bacterial cell wall integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
